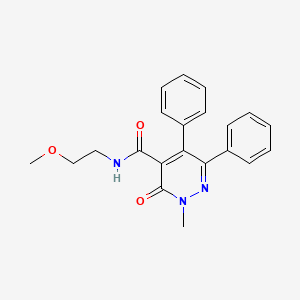

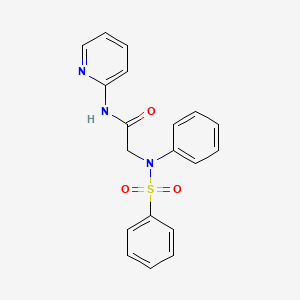

![molecular formula C13H20N2O2 B4580352 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B4580352.png)

2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol

説明

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions starting from basic precursors. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved by acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives, and finally deacetylation to yield the target product, confirming the structure via IR, 1HNMR, and MS, with yields over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Spectroscopic and quantum chemical computational studies have been utilized to characterize the molecular structure of related compounds. For example, spectroscopic investigations of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol highlighted its electronic structure characterized using density functional theory (DFT), with comparisons of experimental and theoretical infrared and electronic absorption spectra (B. Koşar & Ç. Albayrak, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds in this class are often explored through their synthesis and subsequent reactions. A study on the 2:1 complex formation of 4-methylphenol with piperazine in solid and solution states revealed insights into the compound's behavior via hydrogen bonding and proton exchange processes (Zhimin Jin et al., 2001).

Physical Properties Analysis

Physical properties, including melting points and solubility, are critical for understanding a compound's applications. The synthesis and characterization of 5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1Hindole (KAD22) presented its physical properties, including solid form and antioxidant activity, contributing to its potential as a dopamine D2 receptor agonist (A. Kaczor et al., 2021).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity with various agents and stability under different conditions, are fundamental aspects of research. For example, the synthesis and characterization of praseodymium (III) and neodymium (III) complexes containing a similar ligand highlighted its coordination chemistry and potential applications in antimicrobial activity (V. Geethalaksmi & C. Theivarasu, 2016).

科学的研究の応用

Anticancer Activity

Research conducted by Sukria et al. (2020) explored the anticancer potential of a Schiff base compound synthesized from vanillin and p-anisidine, related to 2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol. The study aimed to test its stability and efficacy against T47D breast cancer cells, with findings indicating weak activity in inhibiting these cells. The IC50 value was found to be 353.038 μg/mL, suggesting a potential for further optimization in anticancer treatments (Sukria et al., 2020).

Copper(II) Sensing and Biological Activities

Mistri et al. (2016) synthesized and characterized a Cu(II) fluorescent chemosensor based on a piperazinyl moiety ligand, showcasing high selectivity for Cu(II) ions over other metal ions. The chemosensor's detection limit for Cu(II) was very close to the maximum allowable level in drinking water as recommended by the US EPA. Additionally, the synthesized Cu(II) complex exhibited catalytic activity in the aerobic oxidation of catechol and showed dose-dependent suppression of cell viability in human breast cancer (MCF7) cell lines, suggesting applications in environmental monitoring and anticancer therapy (Mistri et al., 2016).

Coordination Complexes for Apoptotic Cell Death

Li and Hu (2019) investigated the synthesis of tridentate Schiff base ligands leading to the construction of novel CuII and CoII coordination complexes. These complexes were found to induce reactive oxygen species (ROS) generation and lead to caspase-dependent apoptotic cell death in human intracranial aneurysm SF767 cells. This research points towards potential therapeutic applications of such complexes in treating diseases characterized by abnormal cell growth, such as cancer and aneurysms (Li & Hu, 2019).

Praseodymium (III) and Neodymium (III) Complexes

Geethalaksmi and Theivarasu (2016) derived a new unsymmetrical Schiff base ligand and synthesized metal complexes with Pr(III) and Nd(III), characterized through various analyses. These complexes demonstrated antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Geethalaksmi & Theivarasu, 2016).

Antioxidant Activity for Parkinson’s Disease

A study by Kaczor et al. (2021) designed a compound, KAD22, as a dopamine D2 receptor agonist with antioxidant activity aimed at treating Parkinson’s disease. Despite showing no affinity for the dopamine D2 receptor, KAD22 demonstrated potent antioxidant properties, highlighting its potential in therapeutic applications for neurodegenerative disorders (Kaczor et al., 2021).

特性

IUPAC Name |

2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-14-5-7-15(8-6-14)10-11-3-4-12(16)13(9-11)17-2/h3-4,9,16H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYAUROCOILCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

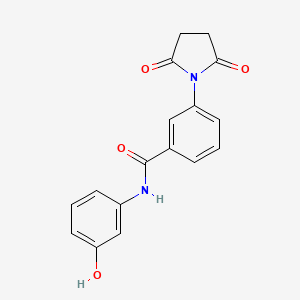

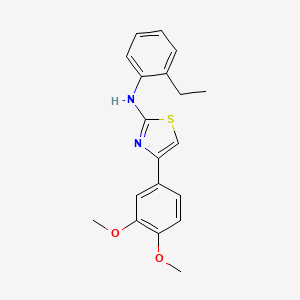

![ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580273.png)

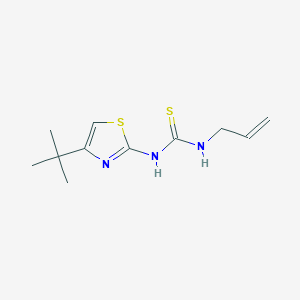

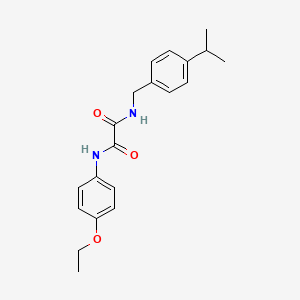

![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)

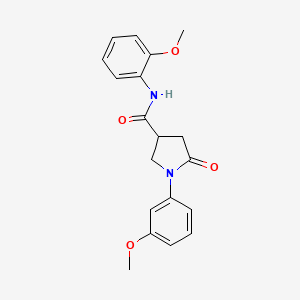

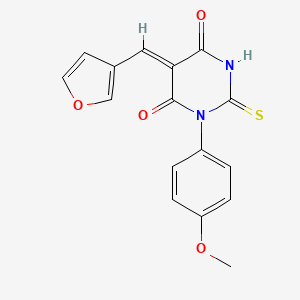

![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)

![2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4580325.png)

![ethyl 4-{[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]amino}-4-oxo-2-butenoate](/img/structure/B4580346.png)